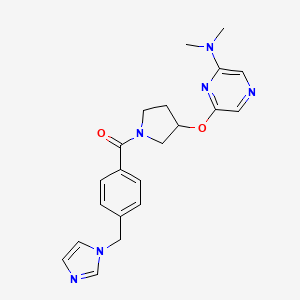

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

説明

The compound "(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a structurally complex molecule featuring three key components:

- Pyrrolidine-piperazine hybrid: A pyrrolidinyl group substituted with a pyrazine ring, modified with a dimethylamino group at the 6-position, likely influencing solubility and receptor binding .

- Methanone linker: Bridges the aromatic and heterocyclic components, providing rigidity and structural stability .

特性

IUPAC Name |

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-25(2)19-11-23-12-20(24-19)29-18-7-9-27(14-18)21(28)17-5-3-16(4-6-17)13-26-10-8-22-15-26/h3-6,8,10-12,15,18H,7,9,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVORGXZQNEQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It’s known that imidazole-containing compounds have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

For example, some imidazole derivatives can produce nitric oxide (NO), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions.

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of biological activities.

Result of Action

Imidazole-containing compounds have been shown to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

生物活性

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Imidazole moiety : Known for its role in various biological systems and as a pharmacophore in drug design.

- Pyrrolidine ring : Often associated with enhanced bioactivity.

- Dimethylamino group : Contributes to the lipophilicity and overall pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown IC50 values in the nanomolar range against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-15 | 200 | Tubulin polymerization inhibition |

| Compound B | HeLa | 100 | Induction of apoptosis via p53 signaling |

| Target Compound | MDA-MB-231 | TBD | TBD |

In a study by , it was reported that certain imidazole derivatives demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The target compound's structure suggests it may function similarly due to its imidazole component.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests indicate activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although further mechanistic studies are required.

Case Studies

- In vitro Study on Cancer Cell Lines : A recent investigation evaluated the effects of the target compound on MDA-MB-231 breast cancer cells. The study found that treatment led to increased levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels, indicating a shift towards apoptosis .

- Antimicrobial Efficacy : In a separate study focusing on antimicrobial properties, the compound was tested against several pathogens. Results showed significant inhibition of growth in Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Mechanistic Insights

The biological activity of the target compound can be attributed to its ability to interact with specific molecular targets within cells:

- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, preventing its polymerization, which is crucial for mitosis .

- Apoptotic Pathways : The modulation of apoptotic markers indicates that the compound may activate intrinsic apoptotic pathways, making it a candidate for cancer therapy .

類似化合物との比較

Table 1: Key Structural and Molecular Comparisons

Receptor Targeting

Bioactivity Trends

- Pyrazole-pyrimidine hybrids (e.g., ) demonstrate moderate antimicrobial activity, suggesting the target compound’s pyrazine moiety could confer similar properties.

- Halogenated analogues (e.g., ) show enhanced lipophilicity and membrane permeability, a trait absent in the target compound but relevant for optimization.

Research Implications and Gaps

- Structural Advantages: The dimethylamino-pyrazine group in the target compound may improve solubility compared to halogenated analogues (e.g., ), though this requires experimental validation.

- Contradictions : While imidazole modifications in Ponatinib derivatives failed to enhance activity , the target’s pyrazine-focused design may circumvent these limitations.

- Unanswered Questions: No direct evidence addresses the target compound’s stability or metabolic profile. Comparative studies with and are needed to assess selectivity and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。